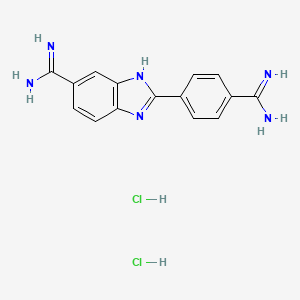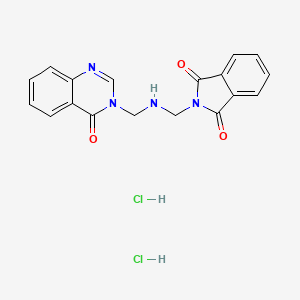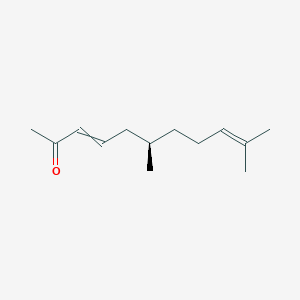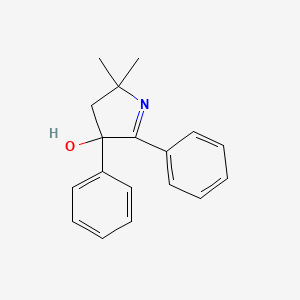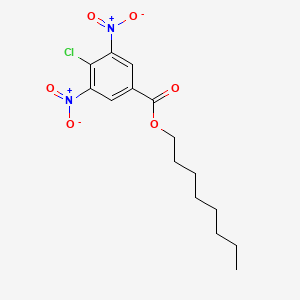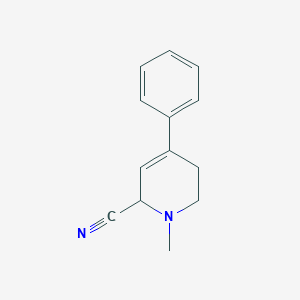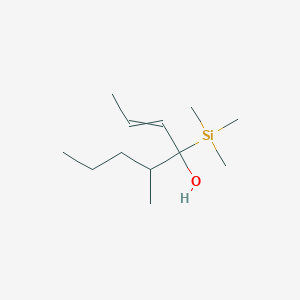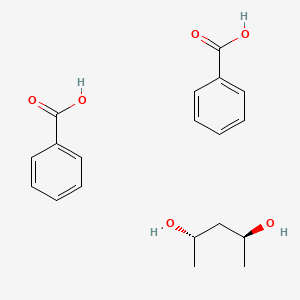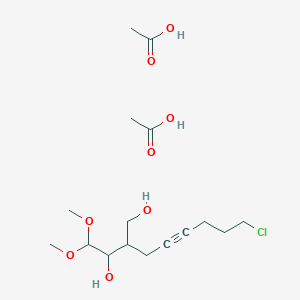
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol is an organic compound that features a combination of acetic acid and a substituted butane diol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-chlorohex-2-yne and 4,4-dimethoxybutane-1,3-diol.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol: can be compared with other substituted butane diols and acetic acid derivatives.
Unique Features: Its unique structural features, such as the presence of a chlorohex-2-ynyl group, distinguish it from other similar compounds.
List of Similar Compounds
- 2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- This compound derivatives
属性
CAS 编号 |
78668-62-9 |
|---|---|
分子式 |
C16H29ClO8 |
分子量 |
384.8 g/mol |
IUPAC 名称 |
acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol |
InChI |
InChI=1S/C12H21ClO4.2C2H4O2/c1-16-12(17-2)11(15)10(9-14)7-5-3-4-6-8-13;2*1-2(3)4/h10-12,14-15H,4,6-9H2,1-2H3;2*1H3,(H,3,4) |
InChI 键 |
KIFQQKNRGOJTCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.COC(C(C(CC#CCCCCl)CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


